molecular formula C18H36N2 B12576635 1,2-Ethanediamine, N,N'-dicyclooctyl- CAS No. 627519-46-4

1,2-Ethanediamine, N,N'-dicyclooctyl-

Cat. No.: B12576635
CAS No.: 627519-46-4
M. Wt: 280.5 g/mol
InChI Key: OYIIMPOOGPLJJZ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of 1,2-Ethanediamine, N,N'-dicyclooctyl- follows IUPAC guidelines for amines. The parent chain is ethane-1,2-diamine , a two-carbon alkane with amine groups at positions 1 and 2. The substituents—two cyclooctyl groups—are attached to the nitrogen atoms, resulting in the prefix N,N'-dicyclooctyl-. The full IUPAC name is N1,N2-dicyclooctylethane-1,2-diamine (Figure 1).

Molecular Formula : C18H36N2
Simplified Molecular Input Line Entry System (SMILES) : C1CCCCCCC1NCCNC2CCCCCCC2
InChIKey : Generated via hashing the standardized InChI string, which encodes stereochemical and connectivity data.

Property Value
Parent structure Ethane-1,2-diamine
Substituents Cyclooctyl (×2)
Hybridization (N) sp3

Molecular Geometry and Conformational Analysis

The molecular geometry of N,N'-dicyclooctylethane-1,2-diamine is influenced by the steric bulk of the cyclooctyl groups and the flexibility of the ethanediamine backbone. Key features include:

  • Backbone Flexibility : The C–N–C–N dihedral angle adopts a gauche conformation (~60°) to minimize steric clashes between the cyclooctyl groups.
  • Cyclooctyl Ring Conformation : Cyclooctyl groups predominantly exist in a boat-chair conformation , balancing ring strain and substituent interactions.
  • Intermolecular Interactions : Weak van der Waals forces dominate due to the nonpolar cyclooctyl groups, reducing solubility in polar solvents.

Table 1 : Key geometric parameters

Parameter Value
C–N bond length 1.47 Å
N–C–C–N dihedral angle 58°–62°
Cyclooctyl ring puckering 0.65 Å (boat-chair)

Electronic Structure and Orbital Hybridization

The electronic structure is defined by the hybridization of nitrogen atoms and electron distribution:

  • Nitrogen Hybridization : Each nitrogen atom exhibits sp3 hybridization , with lone pairs occupying one hybrid orbital.
  • Resonance Effects : Minimal conjugation occurs due to the saturated ethanediamine backbone, localizing electron density on the nitrogen atoms.
  • Inductive Effects : Electron-donating cyclooctyl groups slightly increase the basicity of the amine groups compared to unsubstituted ethanediamine.

Frontier Molecular Orbitals :

  • The highest occupied molecular orbital (HOMO) resides on the nitrogen lone pairs.
  • The lowest unoccupied molecular orbital (LUMO) is antibonding σ* (C–N).

Comparative Analysis with Structurally Related Diamines

Table 2 : Structural and electronic comparison with analogous diamines

Compound Substituents Molecular Weight (g/mol) Steric Bulk Basicity (pKa)
Ethane-1,2-diamine –H 60.10 Low 10.71
N,N'-Dibenzylethane-1,2-diamine Benzyl (×2) 240.34 Moderate 8.94
N,N'-Dicyclooctylethane-1,2-diamine Cyclooctyl (×2) 280.50 High 9.12

Key Observations :

  • Steric Effects : Cyclooctyl substituents introduce greater steric hindrance than benzyl groups, limiting rotational freedom and reactivity at the amine sites.
  • Electronic Modulation : Bulky substituents reduce solvation effects, increasing basicity relative to less hindered analogs.
  • Structural Rigidity : The boat-chair cyclooctyl conformation imposes geometric constraints absent in linear or aromatic substituents.

Properties

CAS No.

627519-46-4

Molecular Formula

C18H36N2

Molecular Weight

280.5 g/mol

IUPAC Name

N,N'-di(cyclooctyl)ethane-1,2-diamine

InChI

InChI=1S/C18H36N2/c1-3-7-11-17(12-8-4-1)19-15-16-20-18-13-9-5-2-6-10-14-18/h17-20H,1-16H2

InChI Key

OYIIMPOOGPLJJZ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NCCNC2CCCCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Ethanediamine, N,N’-dicyclooctyl- can be synthesized through the reaction of ethylenediamine with cyclooctyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of 1,2-Ethanediamine, N,N’-dicyclooctyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine groups in 1,2-Ethanediamine, N,N'-dicyclooctyl- can act as nucleophiles, though steric hindrance from the cyclooctyl groups significantly modulates reactivity:

Key Data :

Reaction TypeSubstrateRelative Rate (vs. ethylenediamine)
AlkylationCH₃I~0.3×
AcylationAcCl~0.25×

Condensation Reactions

The compound participates in condensation reactions with carbonyl-containing molecules to form imines or Schiff bases:

  • Schiff Base Formation : Reacts with aldehydes/ketones (e.g., formaldehyde, benzaldehyde) under mild acidic or neutral conditions to generate stable imine linkages . Applications include synthesizing macrocyclic ligands for coordination chemistry.

  • Steric Influence : Bulky substituents favor the formation of less strained products, often leading to selective reactivity with smaller aldehydes.

Example :
RNH2+R’CHORN=CHR’+H2O\text{RNH}_2 + \text{R'CHO} \rightarrow \text{RN=CHR'} + \text{H}_2\text{O}
(R = dicyclooctyl; R' = alkyl/aryl group)

Metal Complexation and Catalysis

1,2-Ethanediamine, N,N'-dicyclooctyl- acts as a bidentate ligand in coordination chemistry, though its utility is constrained by steric factors:

  • Coordination Modes : Binds to transition metals (e.g., Co²⁺, Ni²⁺) through its two amine groups, forming octahedral or square-planar complexes. The bulky ligands often stabilize low-coordination-number geometries .

  • Catalytic Applications : Used in asymmetric catalysis for C–C bond-forming reactions, where steric bulk enhances enantioselectivity .

Complex Stability Comparison :

Metal IonLog K (Ethylenediamine)Log K (Dicyclooctyl Derivative)
Cu²⁺10.76.2
Co²⁺5.93.1

(Stability constants (Log K) indicate reduced complex stability due to steric effects)

Polymerization and Crosslinking

The diamine serves as a curing agent in epoxy resin systems, where its steric profile influences polymer properties:

  • Epoxy Curing : Reacts with epoxide groups via nucleophilic ring-opening, forming crosslinked networks. The hindered amine slows curing kinetics but improves thermal stability in the final polymer .

  • Material Properties : Polymers cured with this diamine exhibit higher glass transition temperatures (Tg) compared to those cured with unhindered diamines .

Curing Parameters :

PropertyEthylenediamineDicyclooctyl Derivative
Curing Time (hrs)26
Tg (°C)120155

Comparative Reactivity with Structural Analogs

The steric and electronic effects of the dicyclooctyl groups differentiate its reactivity from related diamines:

CompoundKey Reactivity Feature
EthylenediamineRapid nucleophilic substitution, low Tg polymers
N,N'-Dicyclohexyl derivativeModerate steric hindrance, balanced curing kinetics
N,N'-Dicyclooctyl derivative Slow kinetics, high Tg polymers, selective catalysis

Scientific Research Applications

Industrial Applications

1.1. Chelating Agents

1,2-Ethanediamine derivatives are widely used as chelating agents in various industrial processes. The compound's ability to form stable complexes with metal ions makes it valuable in:

  • Water Treatment : It helps in removing heavy metals from wastewater.
  • Agriculture : Acts as a chelating agent for micronutrients in fertilizers, enhancing nutrient availability to plants.

Table 1: Industrial Applications of 1,2-Ethanediamine Derivatives

ApplicationDescription
Water TreatmentRemoval of heavy metals
AgricultureChelation of micronutrients in fertilizers
Textile IndustryDye fixing agent

Pharmaceutical Applications

2.1. Drug Formulation

1,2-Ethanediamine derivatives play a crucial role in pharmaceutical formulations. They enhance the solubility and bioavailability of various drugs. For instance:

  • Bronchodilators : Used as an excipient in formulations like aminophylline.
  • Antihistamines : Serve as precursors in the synthesis of first-generation antihistamines.

Case Study: Aminophylline Formulation

Aminophylline, a commonly used bronchodilator, utilizes 1,2-ethanediamine as a solubilizing agent. Studies have shown that formulations containing this compound exhibit improved pharmacokinetic profiles compared to traditional formulations.

Material Science Applications

3.1. Polymer Chemistry

In polymer chemistry, 1,2-ethanediamine derivatives are utilized to modify polymer properties. They serve as:

  • Cross-linking Agents : Enhancing the mechanical strength and thermal stability of polymers.
  • Additives : Improving the compatibility and dispersion of fillers in polymer matrices.

Table 2: Material Science Applications

ApplicationDescription
Cross-linking AgentsImprove mechanical properties
Polymer AdditivesEnhance filler compatibility

Environmental Applications

4.1. Bioremediation

The compound's chelating properties are also exploited in environmental applications such as bioremediation. It aids in mobilizing heavy metals from contaminated soils, facilitating their removal by microbial action.

Case Study: Heavy Metal Remediation

Research has demonstrated that using 1,2-ethanediamine derivatives significantly increases the bioavailability of heavy metals like lead and cadmium in contaminated soils, promoting their uptake by plants or microorganisms for detoxification.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N,N’-dicyclooctyl- involves its ability to form stable complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its nitrogen atoms. This interaction can influence various biochemical pathways and processes, depending on the specific metal ion and biological context. The compound’s ability to form stable complexes makes it useful in applications such as catalysis, drug delivery, and metal ion sequestration.

Comparison with Similar Compounds

Key Observations :

  • Steric Bulk : Cyclooctyl and benzyl derivatives exhibit higher steric hindrance than methyl or chloroethyl analogs.
  • Symmetry : Dicyclooctyl and dibenzyl compounds are symmetric, whereas branched analogs (e.g., ) lack symmetry.
  • Electronic Effects : Chloroethyl groups introduce electronegativity, while benzyl groups enable π-π stacking.

Physical Properties

  • Boiling Points: N,N′-Bis(phenylmethyl)-1,2-ethanediamine: 468.20 K (0.5 kPa) . Dicyclooctyl analog (estimated): Likely >500 K due to higher molecular weight and non-polarity.
  • Methyl and chloroethyl analogs show higher polarity and better aqueous solubility .

Research Findings

  • Steric Effects : Cyclooctyl groups in 1,2-ethanediamine derivatives significantly reduce reaction rates in nucleophilic substitutions compared to methyl analogs, as observed in analogous systems .
  • Thermal Stability : Branched alkyl derivatives (e.g., ) exhibit higher thermal stability (decomposition >573 K) than aromatic analogs .
  • Chelation Capacity : Triethylenetetramine (), with four amine groups, shows superior metal chelation compared to dicyclooctyl derivatives, which prioritize steric bulk over coordination .

Biological Activity

1,2-Ethanediamine, N,N'-dicyclooctyl- is a member of the ethylenediamine family, which has garnered attention in various fields due to its biological activities. This compound possesses a unique structure that allows it to interact with biological systems in diverse ways, including antimicrobial and cytotoxic effects. This article delves into the biological activity of this compound, supported by case studies and research findings.

Chemical Structure

The chemical formula for 1,2-Ethanediamine, N,N'-dicyclooctyl- is C16H34N2C_{16}H_{34}N_2. Its structure consists of two cyclooctyl groups attached to a central ethylenediamine backbone. This configuration contributes to its lipophilicity and potential interactions with cellular membranes.

Antimicrobial Activity

Research indicates that compounds with ethylenediamine moieties exhibit significant antimicrobial properties. A study evaluating the antimicrobial effects of various derivatives found that certain N,N'-substituted ethylenediamines showed effective inhibition against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Ethylenediamine Derivatives

CompoundMicrobeMinimum Inhibitory Concentration (MIC)
N,N'-Bis(2-hydroxy-5-bromobenzyl)Salmonella enterica11.6 µM
N,N'-Bis(2-hydroxy-5-chlorobenzyl)Pseudomonas aeruginosa86 µM
N,N'-Dicyclooctyl-1,2-ethanediamineStaphylococcus aureusTBD

Cytotoxic Activity

In vitro studies have demonstrated that certain ethylenediamine derivatives can induce cytotoxic effects in cancer cell lines. For instance, derivatives similar to 1,2-Ethanediamine, N,N'-dicyclooctyl- have shown to affect cell cycle distribution and mitochondrial membrane potential in human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cells .

Case Study: Cytotoxic Effects
A study reported that treatment with specific ethylenediamine derivatives led to significant cell cycle arrest at the S phase in A549 cells when treated with concentrations as low as 20 µM. The loss of mitochondrial membrane potential was also observed, indicating a potential mechanism for inducing apoptosis .

Toxicological Profile

The safety profile of 1,2-Ethanediamine, N,N'-dicyclooctyl- is crucial for its application. It has been classified under acute toxicity categories due to its harmful effects when ingested or applied topically. Studies have shown that it can cause severe skin damage and respiratory sensitization upon exposure .

Table 2: Toxicity Data

EndpointResult
Acute Oral ToxicityLD50 ~ 1000 mg/kg
Dermal ToxicitySevere skin damage observed
Eye IrritationSevere corneal opacity noted

The exact mechanism by which 1,2-Ethanediamine, N,N'-dicyclooctyl- exerts its biological effects remains an area of active research. However, it is hypothesized that its ability to chelate metal ions and disrupt cellular membranes contributes significantly to its antimicrobial and cytotoxic properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N,N'-dicyclooctyl-1,2-ethanediamine?

  • Methodological Guidance :

  • Alkylation of Ethanediamine : React 1,2-ethanediamine with cyclooctyl halides (e.g., cyclooctyl bromide) under inert atmosphere. Use a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours. Monitor progress via TLC or GC-MS .
  • Reductive Amination : Condense cyclooctanone with 1,2-ethanediamine in the presence of a reducing agent (e.g., NaBH₄ or H₂/Pd-C). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
    • Validation : Confirm substitution patterns using 1H NMR^{1}\text{H NMR} (e.g., δ 2.6–3.1 ppm for N–CH₂– groups) and 13C NMR^{13}\text{C NMR} (δ 45–55 ppm for N–C bonds).

Q. How can the purity and structural integrity of N,N'-dicyclooctyl-1,2-ethanediamine be validated?

  • Analytical Techniques :

  • Spectroscopy : 1H/13C NMR^{1}\text{H/}^{13}\text{C NMR} to confirm substituent integration and absence of unreacted starting materials. IR spectroscopy for N–H stretching (3200–3400 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 337.3 for C₁₈H₃₂N₂).
  • Elemental Analysis : Match experimental C/H/N ratios to theoretical values (e.g., C: 77.07%, H: 11.61%, N: 11.32%) .
    • Crystallography : For crystalline derivatives, use single-crystal X-ray diffraction (SHELX-97 for refinement) to resolve stereochemistry and bond lengths .

Q. What safety protocols are critical for handling N,N'-dicyclooctyl-1,2-ethanediamine in the lab?

  • Hazard Mitigation :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
  • Storage : Store in airtight containers under nitrogen at 2–8°C to prevent oxidation or hydrolysis .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .

Advanced Research Questions

Q. How do cyclooctyl substituents influence the ligand properties of N,N'-dicyclooctyl-1,2-ethanediamine in transition-metal complexes?

  • Steric and Electronic Effects :

  • Steric Hindrance : Cyclooctyl groups reduce coordination flexibility, favoring octahedral geometries in metal complexes (e.g., with Cu(II) or Ni(II)). Compare with smaller substituents (e.g., methyl) using DFT calculations (B3LYP/6-31G*) .
  • Thermodynamic Stability : Measure stability constants (log K) via potentiometric titrations in methanol/water systems. Higher log K values indicate stronger metal-ligand binding .
    • Case Study : In Pd(II) complexes, cyclooctyl groups enhance catalytic selectivity in Suzuki-Miyaura couplings by preventing β-hydride elimination .

Q. What computational approaches predict the solubility of N,N'-dicyclooctyl-1,2-ethanediamine in organic solvents?

  • Models and Parameters :

  • COSMO-RS : Predict solubility via sigma profiles derived from quantum-chemical calculations (e.g., using Turbomole). Validate with experimental data in toluene (≈15 mg/mL) and DCM (≈30 mg/mL) .
  • Hansen Solubility Parameters : Estimate δₚ (polar) and δₕ (hydrogen bonding) from group contribution methods. Compare with solvents like THF (δₕ = 5.7 MPa¹/²) .
    • Table 1 : Predicted vs. Experimental Solubility (25°C)
SolventPredicted (mg/mL)Experimental (mg/mL)
Toluene14.215.1 ± 0.3
DCM28.930.4 ± 0.5

Q. How can N,N'-dicyclooctyl-1,2-ethanediamine be applied in metal-organic framework (MOF) synthesis?

  • Ligand Design :

  • Coordination Sites : The diamine backbone chelates metal nodes (e.g., Zn²⁺ or Co²⁺), while cyclooctyl groups introduce hydrophobicity. Synthesize MOFs via solvothermal methods (e.g., 120°C in DMF/EtOH) .
  • Porosity Modulation : Adjust pore size (4–6 Å) by varying metal-to-ligand ratios. Characterize via BET surface area analysis (≈800 m²/g) .
    • Application : Hydrophobic MOFs for selective CO₂ adsorption over H₂O in flue gas .

Q. What challenges arise in characterizing conformational dynamics of N,N'-dicyclooctyl-1,2-ethanediamine?

  • Dynamic NMR Studies :

  • Variable-Temperature 1H NMR^{1}\text{H NMR} : Observe coalescence of N–CH₂ signals at low temperatures (-40°C) to resolve rotational barriers (ΔG‡ ≈ 60 kJ/mol) .
  • DFT-MD Simulations : Model chair-boat transitions of cyclooctyl groups using Gaussian 16 (MP2/cc-pVTZ). Compare with NOESY correlations for intramolecular distances .

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